Product packaging for Phasvatocin(Cat. No.:CAS No. 144334-53-2)

Phasvatocin

Cat. No.: B234326
CAS No.: 144334-53-2
M. Wt: 1013.2 g/mol
InChI Key: DAHCMEORVXDYEP-UHFFFAOYSA-N
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Description

Overview of the Oxytocin (B344502)/Vasopressin Superfamily

The neurohypophysial hormones form a conserved family of structurally and functionally related peptide hormones, with oxytocin (OT) and vasopressin (VP) serving as the principal representatives in humans and most mammals. nih.govrockefeller.edupnas.orgchemnet.com These hormones are characterized as cyclic nonapeptides, sharing a common structural framework consisting of nine amino acid residues. This structure includes two cysteine residues at positions 1 and 6, which form an intramolecular disulfide bridge, creating a six-amino acid cyclic portion, and a three-amino acid C-terminal tail, typically ending in a glycinamide (B1583983). nih.govspektrum.detandfonline.com

The superfamily is broadly classified into two main groups based on the amino acid residue at position 8: the oxytocin (OT) family, which features a neutral amino acid, and the vasopressin (VP) family, characterized by a basic amino acid. nih.gov Synthesized in neurosecretory cells within the hypothalamus and released from the posterior pituitary (neurohypophysis), these peptides regulate vital functions such as uterine contraction and milk ejection in reproduction, and water and salt metabolism in osmoregulation. rockefeller.edupnas.orgchemnet.comnih.govpnas.orgiopan.pl The evolutionary origins of this peptide system are ancient, dating back over 500 to 600 million years, with vasopressin considered the more ancestral peptide. pnas.orgspektrum.deportlandpress.com Members of this superfamily are found across the entire vertebrate spectrum, from fish to mammals, and have also been identified in various invertebrate phyla, underscoring their fundamental biological importance. nih.govspektrum.deiopan.plportlandpress.comnih.gov The synthesis of these hormones involves larger precursor proteins that undergo enzymatic cleavage to yield the mature, active peptides, often in association with carrier proteins like neurophysins. nih.govrockefeller.edupnas.orgspektrum.denih.gov

Historical Context of Neurohypophysial Hormone Discovery

The scientific journey into understanding neurohypophysial hormones began in 1895 with the observation by Oliver and Schäfer of the pressor effect of pituitary extracts in mammals, marking the commencement of extensive research into these hormones. core.ac.uk A pivotal moment arrived in the early 1950s when Vincent du Vigneaud and his research team successfully isolated, determined the chemical structures of, and synthesized both oxytocin and vasopressin. This groundbreaking work not only elucidated the nature of these vital peptides but also ushered in the modern era of peptide chemistry. core.ac.ukuniprot.org The neurohypophysis, a complex anatomical structure comprising hypothalamic nuclei and their neural projections to the posterior pituitary, serves as the anatomical and functional basis for the coordinated release and action of these hormones, particularly in regulating fluid balance and reproductive processes. rockefeller.edu The subsequent decades were characterized by the synthesis and pharmacological characterization of numerous structural analogues, significantly advancing the understanding and therapeutic potential of these peptides. uniprot.org

Identification and Initial Isolation of Phasvatocin from Biological Sources

This compound, a notable member of the neurohypophysial peptide family, was identified and isolated from the pituitary glands of the spotted dogfish, Scyliorhinus caniculus, a species belonging to the cartilaginous fishes. nih.govnih.govuniprot.orgnih.govlsu.edu This peptide has been classified as an oxytocin-like hormone, distinguishing it from vasopressin-like peptides. nih.govnih.govnih.govwikipedia.org

The amino acid sequence of this compound has been determined through microsequencing and comparisons with synthetic peptides, revealing it to be [Phe³, Asn⁴, Val⁸]-oxytocin. nih.govrockefeller.edunih.govpnas.orgiopan.plnih.govcore.ac.uknih.govuq.edu.au Its sequence is represented as CYFNNCPVG. uniprot.org A key characteristic of this compound is the substitution of phenylalanine at position 3, which is an unusual feature compared to other known oxytocin-like hormones. nih.govnih.gov As is typical for neurohypophysial peptides, this compound is a nonapeptide featuring a disulfide bridge between cysteine residues at positions 1 and 6, and a C-terminal glycinamide. nih.govnih.govspektrum.detandfonline.comuniprot.org

Pharmacological assessments have indicated that this compound possesses oxytocic activity on the rat uterus, though its potency is significantly lower than that of asvatocin (B232920), another oxytocin-like peptide found in the same species. This compound demonstrates virtually no pressor activity. nih.govnih.gov The discovery of this compound, alongside other diverse oxytocin-like peptides such as asvatocin, in cartilaginous fishes highlights a remarkable evolutionary divergence within this peptide family in this particular vertebrate lineage. This diversity may reflect relaxed selective constraints or specialized adaptations related to the unique osmoregulatory mechanisms employed by these fishes. nih.govnih.govnih.gov

Data Tables

Table 1: Amino Acid Sequences of Key Neurohypophysial Peptides

PeptideSequence (Single Letter Code)Positions 3, 4, 8 SubstitutionsSource Group
This compound CYFNNCPVGPhe³, Asn⁴, Val⁸Cartilaginous fishes (Scyliorhinus caniculus)
OxytocinCYIQNCPLGIle³, Gln⁴, Leu⁸Mammals
VasopressinCYFQNCPRGPhe³, Gln⁴, Arg⁸Mammals

Note: The sequences represent the mature nonapeptide, with Cys¹ and Cys⁶ forming a disulfide bond, and Gly⁹ being amidated.

Compound List

Annetocin

Arginine Vasopressin (AVP)

Asvatocin

Aspargtocin

Cephalotocin (CT)

Conopressins (G and S)

Glumitocin

Hydrin 1

Hydrin 2

Inotocin

Isotocin

Leucine-Vasopressin

Locupressin

Lys-conopressin

Mesotocin

Nematocin

Octopressin (OP)

Oxytocin (OT)

This compound

Seritocin

Valitocin

Vasopressin (VP)

Vasotocin (B1584283)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H60N12O12S2 B234326 Phasvatocin CAS No. 144334-53-2

Properties

CAS No.

144334-53-2

Molecular Formula

C44H60N12O12S2

Molecular Weight

1013.2 g/mol

IUPAC Name

1-[19-amino-7,10-bis(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C44H60N12O12S2/c1-22(2)36(43(67)49-19-35(48)60)55-42(66)32-9-6-14-56(32)44(68)31-21-70-69-20-26(45)37(61)50-27(16-24-10-12-25(57)13-11-24)38(62)51-28(15-23-7-4-3-5-8-23)39(63)52-29(17-33(46)58)40(64)53-30(18-34(47)59)41(65)54-31/h3-5,7-8,10-13,22,26-32,36,57H,6,9,14-21,45H2,1-2H3,(H2,46,58)(H2,47,59)(H2,48,60)(H,49,67)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)(H,55,66)

InChI Key

DAHCMEORVXDYEP-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N

sequence

CYFNNCPVG

Synonyms

3-Phe-4-Asn-8-Val-oxytocin
oxytocin, Phe(3)-Asn(4)-Val(8)-
oxytocin, phenylalanyl(3)-asparaginyl(4)-valyl(8)-
phasvatocin

Origin of Product

United States

Molecular Architecture and Biochemical Characteristics of Phasvatocin

Disulfide Bridge Formation and Cyclic Domain Structure

A hallmark feature of Phasvatocin, shared with other neurohypophysial hormones, is the presence of a disulfide bridge. This covalent bond forms between the thiol groups of two cysteine residues, specifically at positions 1 and 6 of the nonapeptide chain pnas.orgwikipedia.org. This intramolecular linkage creates a stable, cyclic hexapeptide ring structure. The formation of this disulfide bridge is essential for stabilizing the peptide's conformation, which in turn is crucial for its biological activity and receptor binding wikipedia.orglifetein.com.cncreative-proteomics.com.

C-Terminal Amidation

This compound also undergoes C-terminal amidation, a common post-translational modification observed in many peptide hormones pnas.orgnih.govresearchgate.netresearchgate.net. In this process, the terminal glycine (B1666218) residue is converted into an amide group (-NH2). This modification is known to enhance the peptide's metabolic stability and increase its biological potency by preventing degradation by exopeptidases and improving its interaction with receptors lifetein.comalzforum.org.

Distinctive Amino Acid Substitutions within the Nonapeptide Framework

This compound exhibits several notable amino acid substitutions when compared to the well-characterized mammalian oxytocin (B344502), reflecting its unique evolutionary trajectory.

One of the most significant distinctions of this compound is the presence of phenylalanine (Phe) at the third position of its nonapeptide sequence pnas.orgnih.govnih.govresearchgate.netresearchgate.net. In contrast, most other known oxytocin-like hormones, including mammalian oxytocin, typically possess isoleucine (Ile) at this position. This substitution is considered exceptional and plays a critical role in the peptide's altered pharmacological profile.

Further divergence from mammalian oxytocin is observed at positions 4 and 8. This compound features asparagine (Asn) at position 4, whereas oxytocin has glutamine (Gln). Additionally, at position 8, this compound contains valine (Val), replacing the leucine (B10760876) (Leu) found in oxytocin pnas.orgnih.govnih.govresearchgate.netscience.gov. These substitutions are generally considered conservative, meaning they involve amino acids with similar chemical properties.

Compound Names Mentioned

Compound Name
This compound
Oxytocin
Asvatocin (B232920)
Vasotocin (B1584283)
Isotocin
Mesotocin
Glumitocin
Aspargtocin
Valitocin
Cephalotocin
Octopressin
Annetocin
Conopressin

Data Tables

Table 1: Amino Acid Sequence Comparison: this compound vs. Oxytocin

PositionOxytocin SequenceThis compound SequenceNotes on Substitution
1CysCysConserved
2TyrTyrConserved
3IlePheSubstitution (Ile -> Phe)
4GlnAsnSubstitution (Gln -> Asn)
5AsnAsnConserved
6CysCysConserved
7ProProConserved
8LeuValSubstitution (Leu -> Val)
9GlyGlyConserved
C-Term-NH2-NH2Amidation (Conserved)

Table 2: Key Biochemical Characteristics of this compound

CharacteristicFeatureSignificance
Peptide Type NonapeptideStandard length for neurohypophysial hormones.
Cyclic Structure Yes, via disulfide bridge (Cys1-Cys6)Stabilizes conformation, crucial for receptor binding and biological activity.
C-Terminal Modification Amidation (-NH2)Enhances stability and biological potency.
Key Substitutions Phe at position 3, Asn at position 4, Val at position 8 (relative to Oxytocin)Significantly alters biological activity and receptor interaction.
Origin Spotted dogfish (Scyliorhinus caniculus)Represents evolutionary divergence in cartilaginous fishes.

Evolutionary Biology and Phylogenetic Context of Phasvatocin

Phylogenetic Distribution in Cartilaginous Fishes (Chondrichthyes)

Cartilaginous fishes are notable for the diversity of their neurohypophysial hormones, especially those related to oxytocin (B344502). This diversity suggests a departure from the more conserved patterns observed in bony vertebrates.

Evolutionary Lineages of Neurohypophysial Peptides

The evolution of neurohypophysial peptides traces back to a primitive ancestral form, with subsequent gene duplications leading to the diverse array of hormones observed across vertebrates.

Molecular Evolution of Neurohypophysial Hormone Genes

The molecular evolution of neurohypophysial hormone genes involves gene duplication events and subsequent sequence divergence, leading to the observed variations in peptide structures.

The ancestral vasotocin (B1584283) gene is believed to have undergone duplication events early in vertebrate evolution, giving rise to the vasotocin-vasopressin and isotocin-mesotocin-oxytocin lineages wikipedia.orgebi.ac.uknd.edufrontiersin.orgfrontiersin.orgnoaa.gov. The specific amino acid substitutions in phasvatocin, such as the substitution of isoleucine at position 3 with phenylalanine, represent significant molecular changes within the oxytocin-like lineage nih.govpnas.org. These changes have resulted in altered pharmacological properties, with this compound exhibiting considerably lower oxytocic activity compared to asvatocin (B232920) nih.govpnas.org. The exceptional diversity of oxytocin-like peptides in cartilaginous fishes, including this compound, suggests that these genes may have experienced different selective pressures or evolutionary rates compared to their counterparts in bony vertebrates nih.govresearchgate.netnih.gov. The co-evolution of precursor proteins and processing enzymes is also critical, as the conserved C-terminal amidation pattern across vertebrate neurohypophysial hormones indicates tight co-evolutionary relationships nih.govnih.gov.

Biosynthesis, Processing, and Anatomical Localization of Phasvatocin

Prepropeptide Synthesis and Intracellular Trafficking

Like other neuropeptides, the journey of phasvatocin begins with the ribosomal synthesis of a prepropeptide. publisherspanel.comiopan.pl This initial precursor molecule contains a signal peptide, the this compound hormone sequence itself, and a neurophysin carrier protein. iopan.plnih.gov The signal peptide acts as a guide, directing the nascent polypeptide into the endoplasmic reticulum (ER) for further processing. publisherspanel.comnih.gov

Once inside the ER, the signal peptide is typically cleaved, and the resulting prohormone begins to fold into its proper three-dimensional structure. From the ER, the prohormone is transported to the Golgi apparatus. publisherspanel.comnih.gov The trans-Golgi network is a critical sorting station where the prohormone is packaged into dense-core vesicles, which are specialized for the regulated secretory pathway. publisherspanel.com These vesicles then bud off from the Golgi and begin their journey down the axon. publisherspanel.com The entire process of intracellular trafficking ensures that the hormone is correctly processed and targeted for secretion from the nerve terminals. nih.govnih.gov

Post-Translational Proteolytic Processing by Prohormone Convertases

For the inactive prohormone to become a biologically active hormone, it must undergo a series of proteolytic cleavages. qiagenbioinformatics.com This crucial step is carried out by a family of enzymes known as prohormone convertases (PCs), which are subtilisin-like serine proteases. ubc.cawikipedia.orgnih.gov These enzymes recognize and cleave at specific sites within the prohormone, which are often pairs of basic amino acid residues. researchgate.netnews-medical.net

The primary prohormone convertases involved in the processing of many neuropeptides are PC1/3 (also known as PC1 or PCSK1) and PC2 (also known as PCSK2). ubc.cawikipedia.orgresearchgate.net Typically, PC1/3 initiates the cleavage of the prohormone, which can then be followed by further processing by PC2 to generate smaller peptide intermediates. researchgate.net This sequential cleavage ultimately liberates the mature this compound nonapeptide from the rest of the precursor molecule. frontiersin.org The preservation of the C-terminal amidated nonapeptide structure across various vertebrate neurohypophysial hormones suggests a tightly co-evolved system of precursors and processing enzymes. pnas.org

Association with Neurophysin Carrier Proteins

Following their cleavage from the prohormone, neurohypophysial hormones like this compound form a non-covalent complex with their associated neurophysin carrier proteins. iopan.pltaylorandfrancis.com These neurophysins, which are also part of the original prepropeptide, are acidic proteins with a molecular weight of about 10 kDa. harvard.eduwikipedia.org

The association with neurophysin is critical for several reasons. Inside the neurosecretory granules, the neurophysin-hormone complex aids in the proper folding and stabilization of the hormone. wikipedia.orgnih.gov This is particularly important during intra-axonal transport, as it is believed to protect the hormone from proteolytic degradation and prevent it from leaking into the cytoplasm. taylorandfrancis.comwikipedia.org The formation of these complexes is also thought to be important for the efficient sorting of the prohormone into the regulated secretory pathway. taylorandfrancis.com When the hormone is released into the bloodstream via exocytosis, the complex dissociates due to the low concentration of neurophysin in the blood. wikipedia.org

Localization of this compound Expression

The synthesis and storage of this compound are confined to specific regions within the central nervous system, primarily within the hypothalamus.

Identification within Hypothalamic Nuclei (e.g., Paraventricular Hypothalamus)

This compound, like other oxytocin-like peptides, is synthesized in the magnocellular neurosecretory cells located in specific hypothalamic nuclei. wikipedia.org The primary sites of synthesis are the paraventricular nucleus (PVN) and the supraoptic nucleus (SON) of the hypothalamus. taylorandfrancis.comwikipedia.orgwikipedia.org While direct assessment of this compound expression in all species is ongoing, the expression of related peptides and the genes that regulate their development, such as Orthopedia (Otp), strongly indicate that the paraventricular hypothalamus is a key site of production. frontiersin.orgresearchgate.netresearchgate.net The PVN itself is a complex structure containing various neuronal populations, and the expression of neuropeptides can be specific to certain cell lineages within these nuclei. researchgate.net

Transport and Storage within the Neurosecretory System

After synthesis and packaging into neurosecretory granules within the cell bodies of the PVN and SON, the this compound-neurophysin complex is transported along the axons of these neurons. taylorandfrancis.comwikipedia.org These axons form the hypothalamo-neurohypophysial tract, which projects to the posterior pituitary gland (neurohypophysis). wikipedia.orgnih.gov This process of transport is known as axoplasmic flow. wikipedia.org

The axon terminals in the posterior pituitary swell to form structures known as Herring bodies, which serve as storage sites for the neurosecretory granules. wikipedia.org The hormones are stored in these terminals until a specific physiological stimulus triggers their release into the bloodstream. publisherspanel.comwikipedia.org This entire pathway, from the hypothalamic nuclei to the posterior pituitary, constitutes the classic neurosecretory system responsible for the controlled release of neurohypophysial hormones into the circulation. frontiersin.orgnih.gov

Molecular Mechanisms of Action and Receptor Interactions of Phasvatocin

Receptor Binding Characteristics and Selectivity

The binding affinity and selectivity of Phasvatocin are dictated by its amino acid sequence, which differs from mammalian oxytocin (B344502) at positions 3, 4, and 8. pnas.orgpnas.org These substitutions critically influence its interaction with the family of neurohypophysial hormone receptors.

This compound is characterized as an oxytocin-like hormone and, as such, interacts with the oxytocin receptor (OTR), a member of the G protein-coupled receptor (GPCR) superfamily. pnas.orgsigmaaldrich.comwikipedia.org However, its binding and activity at the OTR are markedly reduced compared to other members of its family. Pharmacological studies using rat uterus preparations, a standard method for assessing oxytocic activity, revealed that this compound possesses very low agonist activity. pnas.org

Specifically, this compound was found to have an oxytocic activity of approximately 5 milliunits per nanomole. pnas.orgpnas.org This is exceptionally low, especially when compared to another oxytocin-like peptide, Asvatocin (B232920), found in the same species, which displays an activity of about 80 milliunits per nanomole. pnas.org This significant reduction in potency suggests that while this compound does bind to the OTR, its affinity or its ability to induce an active receptor conformation is substantially impaired. The binding affinity of oxytocin itself for its receptor is typically in the low nanomolar range (1-10 nM). frontiersin.orgbiorxiv.org While a precise binding affinity (Kᵢ or Kₔ) for this compound has not been documented, its low biological activity implies a much weaker affinity for the OTR.

Table 1: Comparative Oxytocic Activity of Neurohypophysial Peptides

Peptide Source/Analog Type Amino Acid Sequence Oxytocic Activity (milliunits/nmol)
This compound Spotted Dogfish Cys-Tyr-Phe -Asn -Asn-Cys-Pro-Val -Gly(NH₂) ~5 pnas.orgpnas.org
Asvatocin Spotted Dogfish Cys-Tyr-Ile-Asn -Asn-Cys-Pro-Val -Gly(NH₂) ~80 pnas.org
Oxytocin Mammalian Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly(NH₂) ~500

The neurohypophysial hormone system is characterized by potential cross-reactivity, where oxytocin can bind to vasopressin receptors and vice-versa, typically at higher concentrations. sigmaaldrich.comnih.gov The selectivity of these peptides for their respective receptors is largely determined by the amino acid at position 8. guidetopharmacology.orgnih.gov Peptides of the oxytocin family typically have a neutral amino acid at this position, whereas vasopressin-family peptides have a basic residue. guidetopharmacology.org this compound possesses a neutral valine at position 8, classifying it structurally within the oxytocin family. pnas.org

Pharmacological data supports high selectivity for the OTR over the vasopressin V1a receptor (V1aR). Studies in anesthetized rats showed that this compound has "virtually no pressor activity". pnas.orgpnas.org Since the pressor (blood pressure raising) effect of neurohypophysial hormones is mediated by the V1aR, this finding indicates a very low affinity and/or efficacy for this receptor subtype. bioscientifica.com

While specific binding assays for this compound against V1bR and V2R subtypes have not been reported, the structural similarities within the receptor family suggest that any cross-reactivity would likely be low. nih.govnih.gov The V2 receptor is primarily involved in antidiuresis, while the V1b receptor is found in the pituitary and brain. bioscientifica.comturkupetcentre.net Given this compound's very low activity at the closely related OTR and V1aR, significant interaction with V1bR or V2R is considered unlikely.

Signal Transduction Pathways Activated by this compound

As a ligand for the OTR, this compound is presumed to initiate the signaling cascades canonically associated with this receptor. The OTR is a quintessential GPCR, capable of interacting with multiple heterotrimeric G protein families to transduce extracellular signals into intracellular responses. wikipedia.orgnih.govcusabio.com

The primary and most well-characterized signaling pathway for the OTR involves its coupling to G proteins of the Gαq/11 family. creative-diagnostics.comoup.comoup.com Upon agonist binding, the receptor undergoes a conformational change that catalyzes the exchange of GDP for GTP on the Gαq/11 subunit. jax.org The activated Gαq/11-GTP complex then dissociates and activates its primary effector, Phospholipase C (PLC). frontiersin.orgoup.com

Activation of PLC leads to the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgfrontiersin.org

While Gαq/11 is the principal partner, OTRs have also been shown to couple to other G proteins, such as Gαi/o, which inhibits adenylyl cyclase and decreases cyclic AMP (cAMP) levels, or Gαs, which has the opposite effect. oup.comkarger.comunibe.ch This differential coupling can lead to diverse and sometimes opposing cellular outcomes and may be dependent on the cellular context or receptor localization (e.g., within or outside of lipid rafts). researchgate.net

The generation of IP₃ and DAG by the canonical Gαq/11-PLC pathway triggers a cascade of subsequent intracellular events. wikipedia.org

IP₃-Mediated Calcium Release : IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, which functions as the primary intracellular calcium store. wikipedia.orgoup.com This binding opens calcium channels, leading to a rapid increase in the concentration of cytosolic free calcium (Ca²⁺). frontiersin.org

DAG-Mediated Protein Kinase C Activation : DAG remains in the plasma membrane where, in conjunction with the increased cytosolic Ca²⁺, it activates members of the Protein Kinase C (PKC) family. researchgate.net

These initial signals are propagated further downstream to regulate a variety of cellular functions. Activated PKC and Ca²⁺-calmodulin complexes can phosphorylate numerous target proteins, including those in the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. frontiersin.orgnih.gov The activation of these pathways can ultimately lead to physiological responses like smooth muscle contraction, cell proliferation, differentiation, and neurotransmitter release. researchgate.netbiologia.bio.br For example, OTR-mediated activation of cytosolic phospholipase A₂ can lead to prostaglandin (B15479496) production, which is important in uterine contraction. researchgate.net

Structure-Activity Relationships of this compound Analogs

While no studies on synthetic analogs of this compound itself have been published, a structure-activity relationship (SAR) analysis can be inferred by comparing its structure to that of mammalian oxytocin and other related peptides. researchgate.netresearchgate.net SAR explains how a molecule's chemical structure relates to its biological activity. uzh.chnih.govnih.govslideshare.net The unique substitutions at positions 3, 4, and 8 in this compound are key determinants of its pharmacological profile.

The most significant substitution in this compound is at position 3, where the isoleucine (Ile) found in oxytocin is replaced by a phenylalanine (Phe). pnas.org This single change is considered exceptional among oxytocin-like hormones and is credited with causing the "dramatic decrease of the oxytocic activity" observed for this compound. pnas.orgpnas.org The bulkier aromatic side chain of phenylalanine likely creates steric hindrance or unfavorable interactions within the OTR binding pocket, impairing high-affinity binding and/or the conformational change required for full receptor activation.

The other substitutions are more conservative. At position 4, the glutamine (Gln) of oxytocin is replaced by asparagine (Asn), and at position 8, leucine (B10760876) (Leu) is replaced by valine (Val). pnas.org These changes involve amino acids with similar neutral, nonpolar properties and are less likely to cause drastic changes in activity. The Val⁸ substitution maintains the peptide's classification within the neutral oxytocin family, consistent with its lack of pressor activity. pnas.orgguidetopharmacology.org

Table 2: Structural Comparison of this compound and Oxytocin

Position 1 2 3 4 5 6 7 8 9
This compound Cys Tyr Phe Asn Asn Cys Pro Val Gly(NH₂)
Oxytocin Cys Tyr Ile Gln Asn Cys Pro Leu Gly(NH₂)

Impact of Phe3 Substitution on Receptor Affinity and Activity

A defining structural feature of this compound ([Phe3,Asn4,Val8]-oxytocin) is the presence of a phenylalanine (Phe) residue at position 3. nih.gov This substitution is exceptional, as nearly all other known oxytocin-like hormones possess an isoleucine (Ile) at this position. pnas.org Research has demonstrated that this single amino acid change has a profound and dramatic impact on the peptide's biological activity, specifically its oxytocic function.

Studies involving this compound isolated from the pituitary gland of the spotted dogfish (Scyliorhinus caniculus) revealed a significant reduction in its ability to induce contractions in a rat uterus assay compared to other related peptides. nih.govpnas.org When compared with asvatocin ([Asn4,Val8]oxytocin), another oxytocin-like peptide found in the same species which retains the more common isoleucine at position 3, this compound's activity is markedly lower. Asvatocin exhibits an oxytocic activity of approximately 80 milliunits per nanomole, whereas this compound's activity is only about 5 milliunits per nanomole. nih.govpnas.org This demonstrates that the substitution of isoleucine with phenylalanine at the third position is directly responsible for a dramatic decrease in the peptide's functional potency at the oxytocin receptor. nih.gov

PeptideSequenceRelative Oxytocic Activity (milliunits/nmol)
This compoundCys-Tyr-Phe-Asn-Asn-Cys-Pro-Val-Gly-NH2~5
AsvatocinCys-Tyr-Ile-Asn-Asn-Cys-Pro-Val-Gly-NH2~80
OxytocinCys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2500

Data sourced from Chauvet et al. (1994). nih.govpnas.org

Role of Conserved and Variable Residues in Ligand-Receptor Recognition

The specificity of the interaction between a peptide ligand and its receptor is determined by the collective contribution of its amino acid residues. nih.gov In the oxytocin/vasopressin superfamily, which includes this compound, both highly conserved residues that define the family's fundamental structure and variable residues that confer unique properties play critical roles in receptor recognition and selectivity. portlandpress.com

Conserved Residues: this compound shares a fundamental architecture with all vertebrate oxytocin/vasopressin-like peptides. nih.gov This includes:

A nine-amino-acid length (nonapeptide).

A cyclic six-residue ring formed by a disulfide bond between cysteine residues at positions 1 and 6. portlandpress.com

A C-terminal glycinamide (B1583983) residue. pnas.org

These conserved features are crucial for maintaining the basic three-dimensional structure necessary for the peptide to fit into the binding pocket of its target receptors. nih.gov The cyclic structure, in particular, is known to be important for receptor recognition. nih.gov

Variable Residues: While the conserved backbone provides the scaffold, the variable residues at specific positions are largely responsible for the ligand's specific affinity and selectivity for different receptor subtypes. portlandpress.com

Position 8: This is a key determinant of whether a peptide belongs to the oxytocin or vasopressin family. Oxytocin-like peptides typically have a neutral amino acid at this position, while vasopressin-like peptides have a basic one. portlandpress.com this compound possesses a valine (a neutral amino acid) at position 8, classifying it as an oxytocin-like hormone. nih.gov Extensive studies have shown that the side chain of the residue at position 8 interacts directly with receptor domains, and this interaction is a primary driver of ligand-receptor selectivity. portlandpress.com

Position 4: this compound has an asparagine (Asn) at this position. This is a conservative substitution from the glutamine (Gln) found in mammalian oxytocin but is shared with another fish hormone, asvatocin. nih.govpnas.org

Position 3: As discussed previously, the substitution of the typical isoleucine with a phenylalanine at this position is the most exceptional feature of this compound. nih.gov This non-conservative change dramatically alters the peptide's interaction with the receptor, leading to a significant loss of biological activity. pnas.org This highlights that while some variable residues fine-tune receptor selectivity, others can fundamentally alter the efficacy of the ligand-receptor interaction.

Biological Activities and Comparative Pharmacology of Phasvatocin

In Vitro Pharmacological Profiling on Isolated Tissue Models

The biological actions of Phasvatocin have been characterized using classic pharmacological preparations, providing insights into its potency and selectivity at receptors mediating uterine contractions and blood pressure regulation.

Evaluation of Uterotonic Activity (e.g., Rat Uterus Model)

The uterotonic activity of this compound has been assessed using the isolated rat uterus, a standard bioassay for oxytocic compounds. In this model, this compound demonstrates the ability to induce contractions of the uterine smooth muscle.

Detailed research findings indicate that this compound possesses a uterotonic activity of approximately 5 milliunits per nanomole. This potency is notably lower when compared to the parent molecule, oxytocin (B344502). The substitution of Phenylalanine at the third position in this compound, a departure from the Isoleucine found in oxytocin, is thought to contribute significantly to this dramatic decrease in oxytocic activity.

CompoundUterotonic Activity (milliunits/nmol)Source Organism
This compound~5Spotted Dogfish (Scyliorhinus caniculus)
Asvatocin (B232920)~80Spotted Dogfish (Scyliorhinus caniculus)
Oxytocin(Reference Standard)Mammals

Assessment of Pressor Activity

To evaluate its effect on blood pressure, this compound has been tested for pressor activity. These assays typically involve measuring changes in the blood pressure of anesthetized rats following administration of the peptide.

Pharmacological studies have revealed that this compound has virtually no pressor activity. This lack of significant effect on blood pressure indicates a high degree of selectivity for receptors mediating uterotonic effects over those involved in vasoconstriction. This contrasts with vasopressin-like peptides, which typically exhibit potent pressor effects.

CompoundPressor Activity
This compoundVirtually None
AsvatocinNot specified
Vasotocin (B1584283)Present

Comparative Functional Genomics of Oxytocin-like Peptides

The study of this compound extends beyond its immediate pharmacological effects, offering a window into the evolution and functional diversification of the oxytocin/vasopressin superfamily of neuropeptides.

Species-Specific Receptor Characterization and Responses

While specific studies characterizing the binding profile of this compound across a wide range of species-specific receptors are limited, its discovery in a cartilaginous fish highlights the early divergence of this peptide family. The unique amino acid substitutions in this compound suggest that it may interact differently with vertebrate oxytocin and vasopressin receptors compared to canonical peptides like oxytocin and vasotocin. The functional consequences of these interactions, in terms of receptor activation and downstream signaling, remain an area for further investigation. The diversity of oxytocin-like peptides in cartilaginous fishes suggests a coevolution of these ligands with their cognate receptors, potentially leading to species-specific physiological roles.

Functional Divergence and Conservation across Vertebrate Lineages

The presence of two distinct oxytocin-like peptides, asvatocin and this compound, in the spotted dogfish is an exceptional finding, as most vertebrate species possess only one. This suggests a gene duplication event occurred within the cartilaginous fish lineage, leading to the evolution of two paralogous peptides with potentially distinct functions.

The dramatic difference in uterotonic potency between asvatocin and this compound, despite only a single amino acid difference at position 3, underscores the functional divergence that can arise after gene duplication. The substitution of Phenylalanine for Isoleucine in this compound appears to be a critical determinant of its reduced activity, illustrating how subtle changes in peptide sequence can have profound functional consequences.

Research Methodologies and Analytical Approaches for Phasvatocin Studies

Peptide Isolation and Purification Techniques

The initial step in studying Phasvatocin involves its isolation and purification from biological sources, primarily the pituitary glands of species like the spotted dogfish (Scyliorhinus caniculus). nih.gov A common approach involves the following chromatographic techniques:

High-Performance Liquid Chromatography (HPLC): This is a cornerstone technique for separating peptides. creative-proteomics.compnas.org Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly effective for purifying peptides like this compound. creative-proteomics.comnih.govwaters.com The process often involves a gradient elution, where the concentration of an organic solvent (like acetonitrile) in the mobile phase is gradually increased to elute peptides with varying affinities for the stationary phase. pnas.orgnih.gov

Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH. creative-proteomics.comwaters.commdpi.com It can be a valuable step, either before or in conjunction with RP-HPLC, to achieve higher purity, especially when dealing with complex peptide mixtures. creative-proteomics.commdpi.com

Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size. creative-proteomics.comjackwestin.com It can be used as an initial purification step to separate larger proteins from smaller peptides like this compound. creative-proteomics.com

The combination of these chromatographic methods allows for the isolation of homogenous this compound, free from other pituitary hormones and peptides. pnas.org

Amino Acid Sequencing and Microsequencing

Once purified, determining the primary structure of this compound is crucial. The primary method for this is automated Edman degradation . pnas.orgfujifilm.com This technique sequentially removes one amino acid at a time from the N-terminus of the peptide. fujifilm.com The released amino acid derivatives are then identified by HPLC. pnas.org

Key findings from the microsequencing of this compound from the spotted dogfish revealed its unique amino acid sequence: [Phe³,Asn⁴,Val⁸]-oxytocin. nih.gov The absence of detectable amino acid derivatives at positions 1 and 6 during sequencing is indicative of the disulfide bridge characteristic of neurohypophysial peptides. pnas.org The high yield of glycine (B1666218) at position 9 suggests that this residue is C-terminally amidated. pnas.org

Table 1: Amino Acid Sequencing Methods for this compound

Method Description Application in this compound Studies
Automated Edman Degradation A method for sequencing amino acids in a peptide from the N-terminus. fujifilm.com Used to determine the primary amino acid sequence of this compound isolated from the spotted dogfish. nih.govpnas.org

| High-Performance Liquid Chromatography (HPLC) | Used to identify the phenylthiohydantoin derivatives of amino acids released during Edman degradation. pnas.org | Essential for identifying the individual amino acids in the this compound sequence. pnas.org |

Mass Spectrometry for Molecular Mass Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular mass of a compound with high accuracy. rsc.orgmsu.edunih.gov In the context of this compound research, MS provides a rapid and sensitive method to confirm the molecular weight of the isolated or synthesized peptide. lcms.cz Time-of-flight (TOF) mass spectrometers are particularly useful for this purpose, offering high resolution and mass accuracy. lcms.cz This technique can confirm the identity of the peptide and ensure that the correct product has been synthesized or purified. rsc.orglcms.cz High-resolution mass spectrometry can even help in determining the molecular formula of a compound by providing highly accurate mass measurements. msu.eduyoutube.com

Bioassays for Receptor Agonism and Antagonism on Isolated Tissues

To understand the biological activity of this compound, bioassays are performed on isolated tissues. nih.gov These assays are crucial for characterizing the peptide's interaction with its receptors and determining whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.govmsdmanuals.com

For oxytocin-like peptides, classic bioassays include measuring the contractile response of isolated rat uterus tissue. nih.gov Studies have shown that this compound exhibits oxytocic activity, although it is significantly lower than that of oxytocin (B344502) or asvatocin (B232920). nih.gov The dramatic decrease in oxytocic activity is attributed to the exceptional replacement of isoleucine with phenylalanine at position 3. nih.gov Such assays help in quantifying the potency of the peptide and understanding the structure-activity relationships. nih.gov Schild plot analysis is a classical pharmacological method used in these bioassays to determine the potency and competitive nature of antagonists. mdpi.com

Molecular Cloning and Gene Expression Analysis

To investigate the genetic basis of this compound and its expression, researchers employ molecular cloning and gene expression analysis techniques. molecularcloning.compromega.com

Molecular Cloning: This involves isolating the gene that encodes the this compound precursor protein. molecularcloning.compromega.com This is often achieved by creating a cDNA library from the relevant tissue (e.g., hypothalamus) and then using probes to identify the specific gene. nih.gov Once cloned, the gene can be sequenced to deduce the full precursor structure.

In Situ Hybridization (ISH): This technique is used to visualize the location of specific mRNA molecules within tissue sections. unibas.chclinisciences.com It allows researchers to identify the specific cells and brain nuclei where the this compound gene is expressed. ucl.ac.uk For instance, it could be used to confirm that this compound is synthesized in the magnocellular neurons of the paraventricular and supraoptic nuclei, similar to other neurohypophysial hormones. pnas.org

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This is a highly sensitive method for detecting and quantifying mRNA levels. nih.gov Real-time quantitative RT-PCR (RT-qPCR) can be used to measure the expression levels of the this compound gene in different tissues or under different physiological conditions. nih.govmdpi.com

These techniques have been instrumental in understanding the expression patterns of related neurohypophysial hormones and could be applied to further elucidate the regulation of this compound synthesis. pnas.orgresearchgate.net

Advanced Bioinformatic and Phylogenetic Analyses for Evolutionary Studies

The discovery of this compound, with its unusual amino acid substitutions, has significant implications for understanding the evolution of neurohypophysial hormones. Advanced bioinformatic and phylogenetic analyses are employed to study these evolutionary relationships. mdpi.comclinilaunchresearch.in

By comparing the amino acid sequences of this compound with other known oxytocin-like peptides from various vertebrate species, researchers can construct phylogenetic trees. mdpi.comclinilaunchresearch.in These trees illustrate the evolutionary divergence and relationships between these hormones. clinilaunchresearch.in Software like MEGA and BEAST are commonly used for such analyses. mdpi.com Such studies have revealed the exceptional diversity of oxytocin-like peptides in cartilaginous fishes, suggesting a possible relaxation of selective pressures related to their unique osmoregulatory mechanisms. nih.gov

Table 2: Bioinformatic Tools in this compound Research

Tool/Technique Description Application in Evolutionary Studies of this compound
Sequence Alignment Comparing the amino acid sequence of this compound with other neurohypophysial hormones to identify conserved and variable regions. mdpi.com Highlights the unique substitutions in this compound and provides a basis for phylogenetic analysis.
Phylogenetic Tree Construction Using computational methods (e.g., Maximum Parsimony, Bayesian inference) to infer evolutionary relationships based on sequence data. mdpi.comclinilaunchresearch.in Places this compound within the evolutionary context of the oxytocin/vasopressin superfamily and reveals the evolutionary history of these peptides in cartilaginous fishes. nih.govresearchgate.net

| Bioinformatics Databases | Utilizing public databases like GenBank to retrieve and compare sequence data from a wide range of species. mdpi.com | Provides the raw data necessary for comprehensive phylogenetic analyses. mdpi.com |

In Vitro Cellular and Tissue Culture Models for Mechanistic Investigations

In vitro cellular and tissue culture models provide a controlled environment to investigate the specific cellular and molecular mechanisms of this compound action. nih.govmdpi.com These models can range from single-cell cultures to more complex three-dimensional (3D) tissue models. nih.govinsphero.com

Future Directions and Research Perspectives on Phasvatocin

Q & A

Q. What are the established pharmacological properties of Phasvatocin, and how can researchers validate these in preclinical models?

Methodological Answer: To validate pharmacological properties (e.g., receptor binding affinity, pharmacokinetics), employ in vitro assays (e.g., radioligand binding for receptor specificity) and in vivo models (e.g., behavioral tests for efficacy). Use dose-response curves and control groups to ensure reproducibility. Cross-validate findings with orthogonal techniques (e.g., LC-MS for metabolite profiling) .

What frameworks are recommended for formulating a research question on this compound’s mechanism of action?

Methodological Answer: Apply the PICOT framework to structure hypotheses:

  • P (Population: e.g., specific cell lines/animal models),
  • I (Intervention: this compound administration),
  • C (Comparison: control/alternative compounds),
  • O (Outcome: molecular pathways altered),
  • T (Time: duration of exposure). Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality .

Q. How should researchers design initial dose-ranging studies for this compound?

Methodological Answer: Use a factorial design with escalating doses to identify the therapeutic window. Incorporate toxicity endpoints (e.g., organ histopathology, serum biomarkers) and statistical power analysis to determine sample size. Reference guidelines from Pharmaceutical Research for preclinical dose standardization .

Advanced Research Questions

Q. What experimental strategies address contradictory findings in this compound’s efficacy across different disease models?

Methodological Answer: Conduct sensitivity analyses to identify confounding variables (e.g., genetic background of animal models, administration routes). Perform meta-analyses of existing datasets to reconcile discrepancies. Validate hypotheses using ex vivo systems (e.g., patient-derived organoids) to bridge translational gaps .

Q. How can researchers optimize in silico models to predict this compound’s interactions with novel targets?

Methodological Answer: Integrate molecular docking simulations with machine learning algorithms trained on structural-activity relationships (SAR). Validate predictions via high-throughput screening and CRISPR-based gene-editing to confirm target relevance. Ensure transparency by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. What statistical methods are critical for analyzing this compound’s dose-dependent effects in longitudinal studies?

Methodological Answer: Use mixed-effects models to account for intra-subject variability and time-dependent responses. Apply false discovery rate (FDR) corrections for multi-omics datasets (e.g., transcriptomics, proteomics). Report significance thresholds (e.g., p < 0.01) and effect sizes per Pharmaceutical Research guidelines .

Data and Ethics-Driven Questions

Q. How can researchers ensure reproducibility when publishing this compound-related data?

Methodological Answer: Follow CONSORT guidelines for preclinical/clinical trials, including raw data deposition in repositories (e.g., Zenodo, Gene Expression Omnibus). Document protocols via FAIRsharing standards and include negative results to mitigate publication bias .

Q. What ethical considerations apply to human trials involving this compound?

Methodological Answer: Obtain institutional review board (IRB) approval and register trials on platforms like ClinicalTrials.gov . Use stratified randomization to minimize bias and ensure informed consent includes risks/benefits of novel mechanisms. Reference NIH guidelines for adverse event reporting .

Comparative and Translational Questions

Q. How does this compound’s selectivity compare to analogous compounds in its class, and what methods quantify this?

Methodological Answer: Perform competitive binding assays (e.g., SPR, ITC) to measure binding kinetics (Kd, Ki). Use transcriptomic profiling (RNA-seq) to compare pathway activation vs. analogs. Apply network pharmacology to map polypharmacology differences .

Q. What methodologies validate this compound’s bioavailability in translational studies?

Methodological Answer: Use PBPK modeling (Physiologically Based Pharmacokinetic) to predict human bioavailability from preclinical data. Validate with microdosing trials using AMS (Accelerator Mass Spectrometry) for ultra-sensitive detection. Cross-reference with in vitro permeability assays (e.g., Caco-2 models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.